2,3-Bis(chloromethyl)oxirane
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Overview
Description
2,3-Bis(chloromethyl)oxirane is a halogenated epoxide with the molecular formula C₄H₆Cl₂O. It is a clear, colorless liquid known for its high reactivity due to the presence of both epoxide and halogen functional groups . This compound is used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Bis(chloromethyl)oxirane can be synthesized through the reaction of 1,4-dichloro-2-butene with a peracid, such as m-chloroperbenzoic acid, under controlled conditions . The reaction typically involves the formation of an epoxide ring by the addition of an oxygen atom to the double bond of the 1,4-dichloro-2-butene.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(chloromethyl)oxirane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Polymerization: The epoxide ring can open and polymerize in the presence of catalysts.
Common Reagents and Conditions
Sodium Methoxide: Used in substitution reactions to replace chlorine atoms.
Catalysts: Such as aluminum-based catalysts for polymerization reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Polymers: Polyethers are formed through the polymerization of the epoxide ring.
Scientific Research Applications
2,3-Bis(chloromethyl)oxirane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as an anticancer agent.
Medicine: Studied for its interactions with biological molecules and potential therapeutic uses.
Industry: Utilized in the production of polyethers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Bis(chloromethyl)oxirane involves the reactivity of its epoxide ring and chlorine atoms. The epoxide ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets . These interactions can result in the formation of new chemical bonds and the modification of existing molecules.
Comparison with Similar Compounds
Similar Compounds
1,4-Dichloro-2-butene: A precursor in the synthesis of 2,3-Bis(chloromethyl)oxirane.
1,4-Dichlorobutane: Another halogenated compound with similar reactivity.
Uniqueness
This compound is unique due to the presence of both an epoxide ring and two chlorine atoms, which confer high reactivity and versatility in chemical reactions . This makes it particularly valuable in the synthesis of complex organic molecules and polymers.
Properties
CAS No. |
3583-47-9 |
---|---|
Molecular Formula |
C4H6Cl2O |
Molecular Weight |
140.99 g/mol |
IUPAC Name |
2,3-bis(chloromethyl)oxirane |
InChI |
InChI=1S/C4H6Cl2O/c5-1-3-4(2-6)7-3/h3-4H,1-2H2 |
InChI Key |
VUSYFNXNYLAECV-UHFFFAOYSA-N |
SMILES |
C(C1C(O1)CCl)Cl |
Canonical SMILES |
C(C1C(O1)CCl)Cl |
3583-47-9 | |
Synonyms |
1,4-dichloro-2,3-epoxybutane |
Origin of Product |
United States |
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